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Compound of Interest

4-Hydrazinylpiperidine
dihydrochloride

Cat. No.: B1322145

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 4-
Hydrazinylpiperidine dihydrochloride. Due to a lack of publicly available experimental
spectra, this document focuses on predicted data and general analytical workflows.

Data Presentation

Comprehensive experimental spectroscopic data (NMR, IR, MS) for 4-Hydrazinylpiperidine
dihydrochloride is not readily available in public databases. Therefore, the following tables
present predicted data to offer insights into the expected spectral characteristics of the
molecule.

Table 1: Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1322145?utm_src=pdf-interest
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/product/b1322145?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical Shift

Atom Number Multiplicity
(ppm)
H (N-H, Hydrazine) Broad S
H (N-H, Piperidine) Broad S
H (C4-H) ~3.0-35 m
H (C2-H, C6-H axial) ~2.8-3.2 m
H (C2-H, C6-H equatorial) ~3.3-3.7 m
H (C3-H, C5-H axial) ~1.8-2.2 m
H (C3-H, C5-H equatorial) ~2.0-24 m

Note: Predicted chemical shifts are highly dependent on the solvent and the specific prediction

algorithm used. The dihydrochloride form will influence the chemical shifts of protons near the

nitrogen atoms.

Table 2: Predicted 13C NMR Spectral Data

Atom Number

Predicted Chemical Shift (ppm)

C4 ~55-65
C2, C6 ~40 - 50
C3,C5 ~25-35

Note: These are estimated ranges and can vary based on the computational method.

Table 3: Predicted Key IR Absorption Bands
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amine Salt) 2400 - 2800 Strong, Broad

N-H Stretch (Hydrazine) 3200 - 3400 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

N-H Bend 1500 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Note: The presence of the dihydrochloride salt will significantly broaden the N-H stretching
vibrations.

Table 4: Predicted Mass Spectrometry Data

lon Predicted m/z Notes

Monoisotopic mass of the free
[M+H]*+ 116.1184
base

[M]*+ 115.1109 Molecular ion of the free base

Note: In a typical mass spectrometry experiment of the dihydrochloride salt, the observed mass
will correspond to the free base after loss of HCI.

Experimental Protocols

As no specific experimental data was found, detailed protocols for the acquisition of NMR, IR,
and MS spectra for 4-Hydrazinylpiperidine dihydrochloride cannot be provided. However, a
general workflow for the spectroscopic analysis of a similar small molecule is outlined below.

Mandatory Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing
spectroscopic data for a chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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